molecular formula C8H12O B6228935 1-ethynyl-1-methoxycyclopentane CAS No. 118804-12-9

1-ethynyl-1-methoxycyclopentane

Cat. No.: B6228935
CAS No.: 118804-12-9
M. Wt: 124.2
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Description

Contextualization of Ethynyl (B1212043) and Methoxy (B1213986) Functionalities in Cyclic Systems

The ethynyl (a terminal alkyne) and methoxy (an ether) groups are fundamental functional groups in organic synthesis. The ethynyl group is particularly versatile. Its terminal proton is weakly acidic and can be removed to form a potent acetylide nucleophile, which can then participate in a wide range of carbon-carbon bond-forming reactions. google.com Furthermore, the alkyne itself can undergo various addition reactions and is a key participant in powerful transformations like the Sonogashira coupling and azide-alkyne "click" cycloadditions.

The methoxy group, in contrast, is generally considered a stable and relatively unreactive functionality. It is often employed as a protecting group or as a directing group in certain reactions. When attached to a stereocenter, its steric bulk can influence the stereochemical outcome of reactions at nearby centers. youtube.com

Significance of Quaternary Carbon Centers in Organic Chemistry

A quaternary carbon is defined as a carbon atom bonded to four other carbon atoms. nih.gov In 1-ethynyl-1-methoxycyclopentane, the C1 carbon is a quaternary center, bonded to the ethynyl carbon, the oxygen of the methoxy group, and two carbons of the cyclopentane (B165970) ring. These centers are significant structural motifs in a vast number of natural products and pharmaceuticals, imparting unique three-dimensional shapes and metabolic stability. beilstein-journals.org

The creation of quaternary carbon centers is a considerable challenge in synthetic chemistry due to the steric hindrance involved. nih.gov Their presence in a molecule can also dramatically influence reaction rates, a phenomenon known as the Thorpe-Ingold effect or the gem-dialkyl effect. wikipedia.orgwpmucdn.com This effect describes how increasing steric bulk on a carbon atom in a chain can accelerate intramolecular cyclization reactions. wikipedia.orglucp.net It is proposed that the bulky groups decrease the internal bond angle, thus bringing the reactive ends of the chain closer together and facilitating ring closure. nih.govwikipedia.org While the quaternary center in this compound is already part of a pre-formed ring, the principles of the Thorpe-Ingold effect are central to understanding the stability and reactivity associated with such a sterically congested atom. nih.gov

Historical Overview of Related Cyclopentane Derivatives in Chemical Research

The study of cyclopentane and its derivatives has a rich history. Cyclopentane itself was first prepared in 1893 by the German chemist Johannes Wislicenus. wikipedia.org Early academic work, such as a 1930 publication in the Journal of the American Chemical Society, detailed the preparation of various cyclopentane derivatives, indicating a long-standing interest in this carbocycle. baranlab.org

Historically, the synthesis of five-membered rings was considered less straightforward than that of six-membered rings, for which powerful and general methods like the Diels-Alder and Robinson annulation reactions were developed early on. baranlab.org Over the decades, numerous methods have been developed to construct and functionalize cyclopentane rings, reflecting their prevalence in important biological molecules like prostaglandins (B1171923) and steroids. oregonstate.eduacs.org Synthetic strategies have evolved from classical cyclization reactions to modern transition-metal-catalyzed processes, including ring-closing metathesis and the activation of cyclopropanes to form cyclopentane derivatives. oregonstate.eduwikipedia.orgorganic-chemistry.org The development of methods for the direct C-H functionalization of cycloalkanes represents a current frontier, aiming to provide more efficient routes to complex, substituted cyclopentanes. nih.gov The existence of molecules like this compound as commercial products is a testament to the progress made in the synthesis and manipulation of such functionalized cyclic systems. sigmaaldrich.combldpharm.com

Properties

CAS No.

118804-12-9

Molecular Formula

C8H12O

Molecular Weight

124.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Ethynyl 1 Methoxycyclopentane

Strategies for Carbon-Carbon Triple Bond Formation at Quaternary Centers

Alkynylation Reactions with Cyclopentanone (B42830) Precursors

The most direct approach to introducing the ethynyl (B1212043) group is through the alkynylation of cyclopentanone. This reaction involves the addition of an acetylide nucleophile to the carbonyl carbon of cyclopentanone, resulting in the formation of a tertiary alcohol, 1-ethynylcyclopentanol (B96918).

A common method for this transformation is the use of metal acetylides. For instance, lithium acetylide, generated in situ from acetylene (B1199291) and an organolithium reagent like n-butyllithium, readily attacks the electrophilic carbonyl carbon of cyclopentanone. wikipedia.org Similarly, Grignard reagents derived from acetylene can also be employed. wikipedia.org The reaction of cyclopentanone with acetylene in the presence of a strong base, such as sodium amide or potassium hydroxide, is another established method. A patent describes a process for producing acetylenic alcohols by reacting a cyclohexanone (B45756) with a 1-alkyne using a sodium alcoholate as a condensing agent, a method that could be adapted for cyclopentanone. google.com

The general scheme for this reaction is as follows:

Cyclopentanone + Acetylide → 1-Ethynylcyclopentanol

These reactions are foundational in constructing the necessary carbon skeleton of the target molecule.

Methodologies for Stereocontrol in Ethynylation

While the ethynylation of cyclopentanone itself does not generate a stereocenter at the quaternary carbon, the principles of stereocontrol are crucial when substituted cyclopentanones are used or when subsequent reactions introduce chirality. For cyclic ketones, the stereochemical outcome of nucleophilic additions, including ethynylation, can often be controlled. For many five- and six-membered cyclic ketones, reductions can be highly stereoselective, yielding the most thermodynamically stable alcohol. organic-chemistry.org While this applies to reductions, the underlying principles of minimizing steric interactions can influence the facial selectivity of additions to substituted cyclopentanones.

For instance, in related systems, the use of chiral catalysts or auxiliaries can direct the incoming nucleophile to a specific face of the carbonyl group, leading to the formation of a single enantiomer of the resulting alcohol. Research into the stereocontrolled synthesis of cyclic amino acids has demonstrated how hydrogen bonding can direct hydrogenation, a principle that can be extended to other catalytic additions. rsc.org Furthermore, Lewis acid-induced cyclizations of unsaturated ketones have shown that stereocontrol can be achieved in the formation of cyclopentanones. researchgate.net

Approaches for Methoxylation of Cyclopentane (B165970) Ring Systems

Following the formation of 1-ethynylcyclopentanol, the next key transformation is the introduction of the methoxy (B1213986) group to form the final product, 1-ethynyl-1-methoxycyclopentane.

Etherification via Alcohols or Halides

The most common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the tertiary alcohol (1-ethynylcyclopentanol) to form an alkoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. The strong base required for deprotonation is typically sodium hydride.

An alternative involves converting the tertiary alcohol into a leaving group, such as a tosylate or a halide, and then performing a nucleophilic substitution with a methoxide (B1231860) source, like sodium methoxide. However, the direct conversion of tertiary alcohols to good leaving groups can be challenging due to competing elimination reactions.

A patent describes a process for preparing 1-methyl-1-alkoxycyclopentanes by reacting 1-methylcyclopentene (B36725) with an alkanol in the presence of an acidic catalyst, which suggests an alternative route involving an alkene intermediate. google.com

Nucleophilic Substitution at Cyclopentyl Carbons

If a synthetic route starts with a cyclopentane ring already bearing a suitable leaving group at the desired position, direct nucleophilic substitution with methoxide is a viable strategy. This approach is more common in the synthesis of simpler ethers. For the synthesis of this compound, this would imply starting with a precursor like 1-ethynyl-1-halocyclopentane. However, the synthesis of such a precursor can be more complex than the alkynylation of cyclopentanone followed by etherification.

Convergent and Divergent Synthetic Routes

The synthesis of complex molecules like this compound can be approached using either convergent or divergent strategies.

A convergent synthesis aims to improve efficiency by preparing different fragments of the final molecule separately and then combining them in the later stages. wikipedia.org In the context of this compound, a convergent approach is less obvious due to the molecule's relatively simple structure. However, one could envision preparing a methoxy-containing cyclopentyl electrophile and an ethynyl nucleophile separately and then coupling them.

A divergent synthesis , on the other hand, starts from a central core molecule and introduces complexity through a series of branching reactions. wikipedia.org This strategy is well-suited for creating a library of related compounds. Starting from 1-ethynylcyclopentanol, a divergent approach could be employed to generate a variety of ethers by reacting it with different alkylating agents, with the synthesis of this compound being one specific outcome. Similarly, starting from cyclopentanone, one could introduce a variety of alkynyl groups.

Sequential Functionalization Strategies

A primary route to this compound involves a two-step sequential functionalization process starting from cyclopentanone.

Step 1: Ethynylation of Cyclopentanone

The first step is the nucleophilic addition of an acetylene anion to the carbonyl carbon of cyclopentanone. This reaction is typically carried out using a strong base to deprotonate acetylene, forming an acetylide. Common reagents and conditions include:

Sodium amide (NaNH₂) in liquid ammonia (B1221849): This classic method provides the highly nucleophilic acetylide anion for addition to the ketone.

Sodium acetylide in liquid ammonia: This is a direct approach where the pre-formed salt is reacted with cyclopentanone. wikipedia.org

Potassium hydroxide: In some cases, strong bases like KOH can be used as a condensation agent. google.com

The product of this step is 1-ethynylcyclopentanol, a tertiary alcohol. guidechem.comlookchem.com

Step 2: Etherification of 1-Ethynylcyclopentanol

The second step is the conversion of the hydroxyl group of 1-ethynylcyclopentanol into a methoxy group. This is an etherification reaction. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. jeeadv.ac.in

A general representation of the sequential synthesis is as follows: Cyclopentanone + Acetylene → 1-Ethynylcyclopentanol 1-Ethynylcyclopentanol + Methylating Agent → this compound

One-Pot Transformations and Cascade Reactions

One-pot syntheses and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. While specific one-pot procedures for this compound are not extensively documented in publicly available literature, the principles of cascade reactions can be applied. rsc.org A hypothetical one-pot approach could involve the in-situ formation of 1-ethynylcyclopentanol followed by immediate etherification without isolating the intermediate.

Such a process would require careful selection of reagents and reaction conditions to ensure both the ethynylation and etherification steps proceed efficiently in the same reaction vessel. For instance, after the initial ethynylation, a methylating agent and a suitable base for the etherification could be added directly to the reaction mixture. The development of such a process would be a valuable contribution to the synthesis of this compound. orientjchem.org

Catalytic Systems in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. youtube.com The synthesis of this compound can benefit from various catalytic systems for both the introduction of the alkyne and the formation of the ether linkage.

Transition Metal Catalysis for Alkyne Introduction

Transition metal catalysts are instrumental in a wide array of organic reactions, including the formation of carbon-carbon bonds. youtube.com While the direct ethynylation of cyclopentanone is often achieved with stoichiometric strong bases, transition metal-catalyzed methods offer alternative pathways. For instance, the use of metal acetylides can be considered a form of metal-mediated reaction. jeeadv.ac.in

Research into the use of transition metal complexes to catalyze the addition of terminal alkynes to carbonyl compounds is an active area. These catalysts can activate either the alkyne or the carbonyl group, facilitating the reaction under milder conditions.

Acid-Catalyzed Ether Formation and Rearrangements

Acid catalysis is a cornerstone of ether synthesis. The etherification of the tertiary alcohol, 1-ethynylcyclopentanol, can be promoted by acid catalysts. jeeadv.ac.in The mechanism involves protonation of the hydroxyl group, followed by nucleophilic attack by methanol (B129727).

Common acid catalysts for etherification include:

Brønsted acids: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH).

Solid acid catalysts: Zeolites, and heteropolyacids like silicotungstic acid exchanged with metal cations (e.g., Sn(II)), offer advantages in terms of reusability and reduced corrosive waste. researchgate.netdntb.gov.ua

It is important to control the reaction conditions to avoid potential side reactions, such as elimination or rearrangement, which can be promoted by strong acids.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.org This includes the careful selection of solvents and the minimization of waste.

Solvent Selection and Waste Minimization

The choice of solvent has a significant impact on the environmental footprint of a synthesis. Ideally, solvents should be non-toxic, renewable, and easily recyclable. In the context of synthesizing this compound, several considerations apply:

Ethynylation Step: The traditional use of liquid ammonia presents handling challenges due to its low boiling point and toxicity. Exploring alternative, greener solvents is a key research goal.

Etherification Step: The Williamson ether synthesis often employs polar aprotic solvents like DMF or DMSO, which have toxicity concerns. The use of greener alternatives such as cyclopentyl methyl ether (CPME) or solvent-free conditions where possible is desirable. organic-chemistry.org

Catalysis: The use of solid, reusable catalysts, such as zeolites or supported metal catalysts, minimizes waste compared to stoichiometric reagents and homogeneous catalysts that can be difficult to separate from the product. researchgate.netdntb.gov.ua

Minimizing waste can also be achieved through one-pot procedures that reduce the number of workup and purification steps, thereby decreasing solvent and energy consumption. orientjchem.orgnih.gov

Atom Economy and Process Efficiency

The atom economy of a chemical process is a measure of the efficiency with which atoms from the reactants are incorporated into the desired product. wikipedia.org It is a key principle of green chemistry, aiming to minimize waste at the molecular level. The process efficiency, on the other hand, is a broader concept that includes not only atom economy but also factors like reaction yield, energy consumption, solvent use, and ease of purification.

Step 1: Ethynylation of Cyclopentanone

The reaction for the formation of 1-ethynylcyclopentanol from cyclopentanone and acetylene can be represented as:

C₅H₈O + C₂H₂ → C₇H₁₀O

For instance, if sodium amide (NaNH₂) is used as the base, the reaction to form the sodium acetylide is:

C₂H₂ + NaNH₂ → HC≡CNa + NH₃

C₅H₈O + C₂H₂ + NaNH₂ + HCl → C₇H₁₀O + NaCl + NH₃

In this case, sodium chloride and ammonia are byproducts, significantly reducing the atom economy.

Interactive Data Table: Comparison of Reagents for Ethynylation

Reagent SystemBaseSolventTypical ByproductsTheoretical Atom Economy (Overall Process)
System A Sodium Amide (NaNH₂)Liquid AmmoniaSodium Salts, Ammonia< 100%
System B n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)Lithium Salts, Butane< 100%
System C Potassium Hydroxide (KOH)Dimethyl Sulfoxide (DMSO)Water, Potassium Salts< 100%

Note: The theoretical atom economy is calculated based on the generation of the indicated byproducts.

Step 2: Etherification of 1-Ethynylcyclopentanol

The etherification of 1-ethynylcyclopentanol with methanol can also proceed via different routes, each with its own atom economy.

C₇H₁₀O + CH₃OH → C₈H₁₂O + H₂O

The atom economy for this condensation reaction is not 100% due to the formation of water as a byproduct. kccollege.ac.in

Alternatively, using a methylating agent like methyl iodide (CH₃I) with a base like sodium hydride (NaH) would proceed as follows:

C₇H₁₀O + NaH + CH₃I → C₈H₁₂O + NaI + H₂

This method has a lower atom economy due to the formation of sodium iodide and hydrogen gas as byproducts.

Catalysis: The use of catalytic systems, where possible, would significantly improve atom economy by reducing the amount of waste generated from stoichiometric reagents. kccollege.ac.in

Solvent Choice: The selection of greener solvents that are recyclable and have low environmental impact is crucial.

Energy Consumption: Optimizing reaction conditions, such as temperature and pressure, can reduce energy consumption. Microwave-assisted synthesis, for example, can sometimes lead to shorter reaction times and higher yields.

Chemical Reactivity and Transformational Chemistry of 1 Ethynyl 1 Methoxycyclopentane

Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds.

Click Chemistry: The terminal alkyne of 1-ethynyl-1-methoxycyclopentane can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." medchem101.commedchemexpress.comnih.gov This reaction provides a highly efficient and selective method for forming 1,4-disubstituted 1,2,3-triazoles under mild, aqueous conditions. medchem101.com The bioorthogonal nature of this reaction allows for its use in complex biological systems for labeling and linking biomolecules. medchem101.comnih.gov

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orglibretexts.org While simple alkynes can act as dienophiles, the reaction generally proceeds more rapidly with dienophiles bearing electron-withdrawing groups. libretexts.orglibretexts.org The reactivity of this compound in Diels-Alder reactions would depend on the specific diene used and the reaction conditions. These reactions are known to be reversible at high temperatures, a process termed the retro-Diels-Alder reaction. masterorganicchemistry.com

Cycloaddition Type Description Key Features
Click Chemistry (CuAAC) Reaction with an azide (B81097) in the presence of a copper(I) catalyst to form a 1,2,3-triazole.High efficiency, selectivity for 1,4-disubstituted product, mild reaction conditions. medchem101.comnih.gov
Diels-Alder Reaction [4+2] cycloaddition with a conjugated diene to form a cyclohexene (B86901) derivative.Forms a six-membered ring, stereospecific, can be reversible. wikipedia.orgmasterorganicchemistry.com
[2+2] Cycloadditions Can occur under thermal or photochemical conditions to form four-membered rings.Photochemical [2+2] cycloadditions are effective for creating strained ring systems. libretexts.org
1,3-Dipolar Cycloadditions Reaction with 1,3-dipoles (e.g., nitrones, azomethine ylides) to form five-membered heterocyclic rings.A versatile method for synthesizing a variety of heterocyclic compounds. mdpi.com

Hydration and Oxidation Reactions of the Alkyne

The triple bond can undergo addition of water (hydration) and can be cleaved by oxidizing agents.

Hydration: In the presence of a strong acid and a mercury(II) salt catalyst, water can add across the triple bond. Following Markovnikov's rule, this would initially form an enol, which would then tautomerize to the corresponding methyl ketone.

Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond, leading to the formation of carboxylic acids. In the case of this compound, this would result in the formation of 1-methoxycyclopentane-1-carboxylic acid.

Halogenation and Hydrohalogenation of the Triple Bond

The alkyne can react with halogens and hydrogen halides.

Halogenation: One or two equivalents of a halogen (e.g., Br₂, Cl₂) can add across the triple bond to form dihaloalkenes or tetrahaloalkanes, respectively.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the triple bond follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted carbon. youtube.compressbooks.pub The reaction can proceed with one or two equivalents of the hydrogen halide to yield a vinyl halide or a geminal dihalide, respectively. youtube.com The use of peroxides with HBr can lead to anti-Markovnikov addition. youtube.com

Reagent Product (1 equivalent) Product (2 equivalents) Regioselectivity
HX (e.g., HBr, HCl) Vinyl halideGeminal dihalideMarkovnikov youtube.compressbooks.pub
HBr, ROOR Vinyl bromideAnti-Markovnikov youtube.com
X₂ (e.g., Br₂, Cl₂) DihaloalkeneTetrahaloalkaneN/A

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgyoutube.com this compound can be coupled with various aryl or vinyl halides to produce substituted alkynes, which are important intermediates in the synthesis of pharmaceuticals and materials. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene under the influence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org While the classic Heck reaction involves an alkene, variations exist that could potentially utilize an alkyne like this compound. The reaction is known for its high stereoselectivity, typically yielding the trans product. organic-chemistry.orgyoutube.com

Coupling Reaction Coupling Partner Catalyst System Product Type
Sonogashira Aryl or Vinyl HalidePalladium catalyst, Copper(I) co-catalyst, Amine base wikipedia.orglibretexts.orgSubstituted Alkyne
Heck Unsaturated HalidePalladium catalyst, Base wikipedia.orgorganic-chemistry.orgSubstituted Alkene

Electrophilic and Nucleophilic Additions to the Alkyne

The electron-rich triple bond is susceptible to attack by electrophiles, while the terminal proton can be removed by a strong base, allowing for nucleophilic attack by the resulting acetylide.

Electrophilic Addition: Electrophiles can add across the carbon-carbon triple bond. libretexts.orglibretexts.org The reaction is initiated by the attack of the pi electrons of the alkyne on the electrophile, forming a vinyl cation intermediate, which is then attacked by a nucleophile. libretexts.org

Nucleophilic Addition: The terminal hydrogen of the ethynyl group is weakly acidic and can be removed by a strong base (e.g., sodium amide) to form a cyclopentylacetylide anion. This acetylide is a potent nucleophile and can react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. bham.ac.uknih.gov

Reactions Involving the Methoxy (B1213986) Group

The methoxy group is generally stable but can undergo cleavage under harsh conditions.

Ether Cleavage: The carbon-oxygen bond of the methoxy group can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), via an Sₙ1 or Sₙ2 mechanism. This would lead to the formation of a tertiary alcohol (1-ethynylcyclopentanol) and a methyl halide.

Ether Cleavage and Functional Group Interconversion

The methoxy group in this compound, being a tertiary ether, is susceptible to cleavage under acidic conditions. This reaction is a cornerstone of ether chemistry and typically proceeds through a carbocation intermediate.

The process is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (methanol). researchgate.netlibretexts.org The departure of methanol (B129727) results in the formation of a relatively stable tertiary carbocation at the C1 position of the cyclopentane (B165970) ring. This carbocation is further stabilized by the adjacent cyclopentyl structure. The halide anion (I⁻ or Br⁻) then acts as a nucleophile, attacking the carbocation to yield 1-ethynyl-1-halocyclopentane.

Should the reaction be performed with an excess of the hydrogen halide, the methanol byproduct will also be converted to methyl halide. libretexts.org

Table 1: Predicted Products of Ether Cleavage

Starting Material Reagents Major Products Minor Products/Byproducts
This compound Excess HI, heat 1-Ethynyl-1-iodocyclopentane Methyl iodide

It is important to note that due to the tertiary nature of the carbon bearing the methoxy group, the reaction likely follows an SN1 mechanism. researchgate.netchemrxiv.org The stability of the tertiary carbocation intermediate is a key factor driving this pathway.

Functional group interconversion can also be envisioned through other reactions. For instance, while not a direct cleavage, the reaction of similar propargyl ethers can lead to more complex transformations. In some cases, treatment with reagents like iodine monochloride (ICl) can induce intramolecular cyclization and functional group interconversion, leading to halogenated ketones, although this has been primarily documented for acyclic systems. mdpi.com

Rearrangement Reactions Involving the Methoxy Substituent

Cationic rearrangements are a common feature in reactions involving carbocation intermediates. In the case of the acid-catalyzed cleavage of the methoxy group in this compound, the initially formed tertiary carbocation could potentially undergo rearrangement. However, given that the carbocation is already tertiary and located on a five-membered ring, significant skeletal rearrangements under standard ether cleavage conditions are less likely compared to systems that can rearrange to a more stable carbocation.

Nevertheless, under specific catalytic conditions, particularly with transition metals, rearrangements involving the migration of the methoxy group or other parts of the molecule could be induced. Meyer-Schuster-type rearrangements, which typically involve the conversion of propargylic alcohols to α,β-unsaturated carbonyl compounds, could potentially be adapted for propargyl ethers under specific acidic or metal-catalyzed conditions, leading to a rearranged product. researchgate.net

Participation in Intramolecular Cyclizations

The ethynyl and methoxy groups of this compound can participate in intramolecular cyclization reactions, particularly when facilitated by transition metal catalysts. The presence of both a nucleophilic oxygen atom (in the methoxy group) and a π-system (the alkyne) within the same molecule sets the stage for such transformations.

For example, transition metal catalysts are known to activate alkyne moieties towards nucleophilic attack. thieme.de In the presence of a suitable catalyst (e.g., gold or palladium complexes), the oxygen atom of the methoxy group could attack the activated alkyne in an endo- or exo-dig cyclization fashion. The regioselectivity of this cyclization would be influenced by the nature of the catalyst and the reaction conditions. Such reactions are valuable for the synthesis of heterocyclic compounds.

Furthermore, reactions that proceed through a cationic intermediate, such as treatment with strong acids, could also potentially lead to intramolecular cyclization, where the alkyne acts as a π-nucleophile attacking a transient carbocation, though this is generally less common than metal-catalyzed pathways for this type of substrate.

Reactivity of the Cyclopentane Ring System

Functionalization of the Cyclopentane Skeleton

The cyclopentane ring of this compound is a saturated hydrocarbon scaffold and is generally unreactive towards many reagents. However, functionalization can be achieved through radical reactions or by leveraging the existing functional groups to direct reactions to the ring.

For instance, radical halogenation (e.g., with N-bromosuccinimide under UV light) could introduce a bromine atom at one of the methylene (B1212753) positions of the cyclopentane ring. The position of halogenation would be influenced by the relative stability of the resulting radical intermediates.

More sophisticated functionalizations could be envisioned by first transforming the ethynyl or methoxy group. For example, reduction of the alkyne to an alkene or alkane would provide a different handle for further reactions. Subsequent hydroboration-oxidation of a resulting alkene could introduce a hydroxyl group onto the cyclopentane ring, which could then be further manipulated. The synthesis of highly functionalized cyclopentane derivatives often involves multi-step sequences starting from precursors with reactive functional groups. thieme.demdpi.com

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions of the cyclopentane ring in this compound are not common under standard conditions. These transformations typically require specific reagents or the generation of highly reactive intermediates.

For instance, a ring expansion to a six-membered ring could potentially be achieved through a Tiffeneau-Demjanov-type rearrangement. This would necessitate the conversion of the methoxy group to a leaving group and the introduction of a nitrogen-containing functional group on an adjacent carbon, which would be a synthetically challenging sequence.

Ring contractions are also possible but usually involve specific photochemical reactions or rearrangements of bicyclic systems derived from the starting material. For example, Favorskii-type rearrangements of α-haloketones derived from the cyclopentane ring could lead to ring-contracted products.

Combined Reactivity and Intermolecular Interactions

Chemo- and Regioselectivity in Multi-Functional Transformations

Information regarding the chemo- and regioselectivity of this compound in multi-functional transformations is not currently available in published research. In principle, the molecule possesses two primary reactive sites: the carbon-carbon triple bond of the ethynyl group and the ether linkage of the methoxy group. The cyclopentyl ring itself could also undergo reactions under specific conditions.

The ethynyl group is susceptible to various transformations, including:

Addition Reactions: Electrophilic additions (e.g., hydrohalogenation, hydration) and nucleophilic additions.

Cycloaddition Reactions: Such as [2+2], [4+2] (Diels-Alder), and [3+2] (Huisgen) cycloadditions.

Coupling Reactions: For instance, Sonogashira, Glaser, or Hay coupling to form more complex structures.

The methoxy group, being an ether, is generally less reactive but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

The interplay between these functional groups would dictate the chemo- and regioselectivity. For example, in reactions involving both a nucleophile and an electrophile, the initial site of attack would depend on the nature of the reagents and the reaction conditions. The regioselectivity in addition reactions to the alkyne would be governed by Markovnikov's or anti-Markovnikov's rule, depending on the mechanism.

Influence of Steric and Electronic Effects on Reactivity

Without experimental data, the influence of steric and electronic effects on the reactivity of this compound can only be hypothesized based on general chemical principles. rsc.orgnih.govrsc.org

Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect), with the resonance effect typically being dominant. This would increase the electron density of the ethynyl group, potentially influencing its reactivity in electrophilic and nucleophilic attacks. The lone pairs on the oxygen atom can also act as a Lewis base, coordinating to metal catalysts.

Steric Effects: The cyclopentyl ring and the methoxy group at the quaternary carbon create steric hindrance around the ethynyl group. This steric bulk could hinder the approach of bulky reagents, influencing the stereoselectivity of reactions. For example, in additions to the triple bond, the reagent might preferentially attack from the less hindered face.

Reaction Mechanisms and Kinetic Investigations

Elucidation of Reaction Pathways

The elucidation of reaction pathways for this compound would require detailed experimental and computational studies, which are not currently available. rsc.org Such studies would involve:

Identification of Intermediates: Using spectroscopic techniques like NMR and Mass Spectrometry to identify any transient species formed during the reaction.

Isotopic Labeling Studies: To trace the movement of atoms and elucidate bond-forming and bond-breaking steps.

Computational Modeling: Employing methods like Density Functional Theory (DFT) to map the potential energy surface of the reaction and identify the most likely pathway. researchgate.net

Determination of Rate-Limiting Steps and Transition States

Kinetic investigations are essential to determine the rate-limiting step of a reaction and to characterize the transition states. researchgate.net This would involve:

Rate Law Determination: Measuring the reaction rate as a function of the concentration of reactants and catalysts.

Activation Parameters: Determining the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) from the temperature dependence of the rate constant. These parameters provide insights into the nature of the transition state.

Kinetic Isotope Effects: Measuring the change in reaction rate upon isotopic substitution at a specific position to probe bond breaking in the rate-determining step.

Due to the absence of specific research on this compound, no data tables or detailed research findings can be presented. The information provided above is based on general principles of organic chemistry and is intended to be illustrative of the type of information that would be included had the research been conducted.

Spectroscopic Characterization Methodologies for 1 Ethynyl 1 Methoxycyclopentane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments, their relative numbers, and their proximity to other protons. For 1-ethynyl-1-methoxycyclopentane, the ¹H NMR spectrum is expected to show characteristic signals corresponding to the ethynyl (B1212043), methoxy (B1213986), and cyclopentane (B165970) ring protons.

The key expected resonances are:

Ethynyl Proton (-C≡C-H): A singlet in the region of δ 2.0-3.0 ppm. This signal is highly characteristic of a terminal alkyne.

Methoxy Protons (-OCH₃): A sharp singlet, typically appearing around δ 3.2-3.5 ppm, corresponding to the three equivalent protons of the methoxy group.

Cyclopentane Protons (-CH₂-): A series of multiplets in the δ 1.5-2.2 ppm range. The protons on the cyclopentane ring are diastereotopic due to the chiral center at C1, leading to complex splitting patterns.

A predicted ¹H NMR spectrum for a related compound, 1-ethynylcyclohexanol, shows the ethynyl proton at approximately 2.5 ppm and the cyclohexane (B81311) ring protons as complex multiplets between 1.2 and 1.8 ppm. chemicalbook.com This supports the expected chemical shift ranges for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration
Ethynyl H 2.0 - 3.0 Singlet (s) 1H
Methoxy H 3.2 - 3.5 Singlet (s) 3H

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and insight into their chemical environment (e.g., sp³, sp², sp hybridization).

For this compound (C₈H₁₂O), eight distinct signals are expected in the ¹³C NMR spectrum:

Alkynyl Carbons (-C≡C-): Two signals are expected. The quaternary carbon attached to the cyclopentane ring (C-C≡CH) would appear around δ 80-90 ppm, while the terminal alkyne carbon (-C≡C H) would be found slightly downfield at approximately δ 70-80 ppm.

Quaternary Cyclopentane Carbon (C-1): The carbon atom of the cyclopentane ring bonded to both the ethynyl and methoxy groups is expected to be in the range of δ 70-85 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates in the δ 50-60 ppm region.

Cyclopentane Carbons (-CH₂-): The four methylene (B1212753) carbons of the cyclopentane ring would appear as distinct signals in the aliphatic region, typically between δ 20-45 ppm.

Data for the analogous compound 1-ethynylcyclohexanol shows the quaternary alcohol carbon at ~68 ppm, the alkynyl carbons at ~88 ppm and ~72 ppm, and the cyclohexane carbons between 22 and 40 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Atom Expected Chemical Shift (ppm)
-C ≡CH 80 - 90
-C≡C H 70 - 80
C-1 (Quaternary) 70 - 85
-OC H₃ 50 - 60
C-2, C-5 35 - 45

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the protons within the cyclopentane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. It would be used to definitively assign the signals for the methoxy group and each of the four unique methylene groups in the cyclopentane ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This is crucial for identifying the quaternary carbons. For instance, the ethynyl proton should show a correlation to the quaternary C-1 carbon and the quaternary alkyne carbon. The methoxy protons should also show a correlation to the C-1 carbon, confirming the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons. It can be used to confirm the stereochemistry and conformation of the cyclopentane ring and the relative orientation of the substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations.

For this compound, the key diagnostic absorption bands would be:

Terminal Alkyne C-H Stretch: A sharp, strong absorption peak around 3300 cm⁻¹. This is a highly characteristic peak for a terminal alkyne. The IR spectrum of the related 1-ethynylcyclopentanol (B96918) clearly shows this sharp C-H stretching vibration. nist.gov

Alkyne C≡C Stretch: A weak to medium, sharp absorption in the range of 2100-2140 cm⁻¹. The intensity of this peak is variable, but its position is highly indicative of a carbon-carbon triple bond.

C-O-C Ether Stretch: A strong, characteristic absorption band in the fingerprint region, typically between 1070-1150 cm⁻¹. This signal confirms the presence of the ether linkage. For simple ethers like methoxypropane, this C-O stretch is a prominent feature. docbrown.info

sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretching vibrations of the methoxy and cyclopentane alkyl groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Terminal Alkyne ≡C-H Stretch ~3300 Strong, Sharp
Alkyne C≡C Stretch 2100 - 2140 Weak to Medium
Ether C-O-C Stretch 1070 - 1150 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. The molecular formula of this compound is C₈H₁₂O, giving it a monoisotopic mass of approximately 124.0888 Da. uni.lu

Upon ionization, the molecular ion ([M]⁺˙) would be observed at m/z ≈ 124. Subsequent fragmentation could involve the loss of key functional groups. Common fragmentation pathways might include:

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 93.

Loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z = 109.

Cleavage of the ethynyl group (•C₂H) resulting in a fragment at m/z = 99.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would be used to confirm the elemental formula C₈H₁₂O by matching the experimentally measured mass of the molecular ion to the calculated exact mass. Predicted HRMS data suggests the [M+H]⁺ adduct would have an m/z of 125.09609. uni.lu

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

Adduct Formula Predicted m/z
[M+H]⁺ C₈H₁₃O⁺ 125.09609
[M+Na]⁺ C₈H₁₂ONa⁺ 147.07803

Table of Mentioned Compounds

Compound Name
This compound
1-ethynylcyclopentanol
1-ethynylcyclohexanol
methoxycyclopentane

Advanced Spectroscopic and Diffraction Methods

The detailed structural elucidation and characterization of complex organic molecules like this compound and its derivatives rely on a suite of advanced analytical techniques. These methods provide insights into the vibrational modes, three-dimensional arrangement of atoms, and stereochemical properties of the compounds.

Raman Spectroscopy

The most prominent and diagnostically significant feature in the Raman spectrum of this compound would be the stretching vibration of the carbon-carbon triple bond (ν(C≡C)) of the ethynyl group. This vibration typically appears in a relatively quiet region of the spectrum, making it easily identifiable. The position of this band is sensitive to the local chemical environment, including substituent effects and intermolecular interactions. nih.govnih.gov In the case of this compound, the alkyne stretching band is anticipated to be observed in the range of 2100-2140 cm⁻¹.

Another key feature would be the stretching vibration of the C-H bond of the terminal alkyne (ν(≡C-H)), which is expected to appear as a sharp band around 3300 cm⁻¹. The C-O stretching vibrations of the methoxy group would also be present, typically in the 1050-1250 cm⁻¹ region. The cyclopentane ring will contribute a series of complex vibrations, including C-C stretching and CH₂ scissoring, bending, and rocking modes, which would appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Hypothetical Raman Spectral Data for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
ν(≡C-H)Terminal Alkyne C-H Stretch~3300Strong, Sharp
ν(C-H)Methyl/Methylene C-H Stretch2850-3000Medium to Strong
ν(C≡C)Alkyne C≡C Stretch2100-2140Medium, Sharp
δ(CH₂)Cyclopentane CH₂ Scissor~1450Medium
ν(C-O)Methoxy C-O Stretch1050-1250Medium to Strong
Ring VibrationsCyclopentane Ring< 1000Complex, Medium to Weak

This table is illustrative and based on typical vibrational frequencies for the respective functional groups.

The sensitivity of the alkyne stretching vibration can be leveraged in studies of the interactions of this compound with other molecules or surfaces. Shifts in the position and changes in the width of the ν(C≡C) band can provide information about hydrogen bonding, complexation, or adsorption phenomena. nih.gov

X-ray Crystallography of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable crystals of the parent compound, this compound, might be challenging due to its relatively low melting point, derivatives can be synthesized to facilitate crystallization and subsequent X-ray diffraction analysis. researchgate.netbeilstein-journals.orgmdpi.comresearchgate.netmdpi.comnih.gov

The process involves irradiating a single crystal of a derivative with a focused X-ray beam. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the molecule's structure can be constructed. mdpi.commdpi.com

For a derivative of this compound, an X-ray crystallographic study would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds.

Conformation: The puckering of the cyclopentane ring and the spatial orientation of the ethynyl and methoxy substituents.

Stereochemistry: The absolute configuration of any chiral centers within the molecule, if applicable.

Intermolecular interactions: The packing of the molecules in the crystal lattice, revealing details about hydrogen bonds, van der Waals forces, and other non-covalent interactions. mdpi.com

Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.1
β (°)105.2
Volume (ų)915.6
Z4
Density (calculated) (g/cm³)1.15

This table presents hypothetical unit cell parameters for an illustrative derivative.

The introduction of a heavier atom or a functional group capable of forming strong intermolecular interactions, such as a phenyl group or a carboxylic acid, can significantly improve the quality of the crystals and the resolution of the resulting X-ray structure. researchgate.net

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomers

While this compound itself is achiral, the introduction of a substituent on the cyclopentane ring or the ethynyl group can create a chiral center, leading to the existence of enantiomers. Chiroptical methods are essential for distinguishing between these enantiomers and studying their stereochemical properties.

Circular Dichroism (CD) Spectroscopy is a widely used technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgarxiv.orgresearchgate.net An achiral molecule will not exhibit a CD spectrum, but a chiral molecule will show characteristic positive or negative bands corresponding to its electronic transitions.

For a chiral derivative of this compound, the CD spectrum would provide information about the stereochemistry of the molecule. The sign and magnitude of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the chiral center(s) through empirical rules or by comparison with computational predictions. The chromophores in the molecule, such as the ethynyl group or any introduced aromatic rings, would be the primary contributors to the CD spectrum. ntu.edu.tw

Photoelectron Circular Dichroism (PECD) is a more advanced and highly sensitive chiroptical technique. rsc.orgmdpi.com PECD measures the asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule upon ionization by circularly polarized light. This technique can provide a much stronger chiral signature compared to conventional CD spectroscopy, making it particularly useful for gas-phase studies and for determining the absolute configuration of chiral molecules. rsc.org

Hypothetical Chiroptical Data for an Enantiomeric Derivative

TechniqueWavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹)
Circular Dichroism220+5000
Circular Dichroism250-3200

This table illustrates the type of data obtained from a CD experiment for a hypothetical chiral derivative.

The study of the chiroptical properties of enantiomerically pure derivatives of this compound would be crucial for applications where stereochemistry plays a critical role, such as in the development of chiral materials or as precursors in asymmetric synthesis. ntu.edu.tw

Theoretical and Computational Studies of 1 Ethynyl 1 Methoxycyclopentane

Molecular Orbital and Electronic Structure Calculations

The electronic structure of 1-ethynyl-1-methoxycyclopentane is fundamentally determined by the interplay of its constituent functional groups: the cyclopentane (B165970) ring, the methoxy (B1213986) group, and the ethynyl (B1212043) group. Molecular orbital (MO) theory is central to understanding this structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are the frontier molecular orbitals, and their energies and spatial distributions are key indicators of a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, representing its nucleophilic character. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to have significant contributions from the π-orbitals of the ethynyl group and the non-bonding p-orbitals of the oxygen atom in the methoxy group. The LUMO is likely to be dominated by the antibonding π*-orbitals of the ethynyl triple bond. The interaction between the thiophene (B33073) ring and ethynyl substituents has been studied, and similar interactions are expected here. binghamton.edu

Table 1: Predicted Frontier Orbital Properties of this compound This table presents hypothetical data based on typical values for similar compounds, as direct computational results for this compound are not available in the provided search results.

PropertyPredicted Value/Characteristic
HOMO EnergyRelatively high, indicating susceptibility to electrophilic attack.
LUMO EnergyRelatively low, suggesting potential for nucleophilic addition to the alkyne.
HOMO-LUMO GapModerate, implying a balance of stability and reactivity.
Predicted Site of Electrophilic AttackThe electron-rich ethynyl group.
Predicted Site of Nucleophilic AttackThe carbon atoms of the ethynyl group.

Table 2: Predicted Electronic Properties of this compound This table presents hypothetical data based on general principles of organic chemistry, as direct computational results for this compound are not available in the provided search results.

PropertyPredicted Characteristic
Partial Charge on OxygenNegative (δ-)
Partial Charge on C1 of CyclopentanePositive (δ+)
Partial Charge on Ethynyl CarbonsSlightly negative, but susceptible to polarization.
Molecular Dipole MomentNon-zero, indicating a polar molecule.

Conformational Analysis and Energy Landscapes

The five-membered cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. libretexts.orglumenlearning.com The two most common conformations are the "envelope" and the "half-chair". scribd.com The presence of bulky substituents, such as the ethynyl and methoxy groups at C1, will influence the relative stabilities of these conformations.

Computational methods can be used to identify the most stable conformations of this compound by calculating the potential energy as a function of the ring's puckering coordinates. The substituents will prefer to occupy positions that minimize steric interactions.

In the envelope conformation, one carbon atom is out of the plane of the other four. libretexts.org For this compound, there will be conformers where the substituted carbon (C1) is either in the flap or in the planar portion of the envelope. In the half-chair conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. scribd.com The relative energies of these conformers will depend on the steric and electronic interactions between the ethynyl and methoxy groups and the rest of the ring.

The different conformations of cyclopentane and its derivatives can interconvert through a process called pseudorotation. scribd.com This is a low-energy process that involves a continuous wave-like motion of the ring atoms. Computational studies can determine the energy barriers for these interconversions. For substituted cyclopentanes, the energy barriers between different envelope and half-chair conformations are typically low, leading to a dynamic equilibrium at room temperature.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products, and calculate the activation energies.

For this compound, several types of reactions can be computationally investigated. Alkynyl ethers are known to undergo a variety of transformations. nih.govnih.gov For instance, the addition of electrophiles to the ethynyl group is a likely reaction pathway. Computational modeling could predict the regioselectivity of such an addition (i.e., which of the two acetylenic carbons is attacked).

Another area of interest is the potential for rearrangement reactions. For example, under certain conditions, alkynyl ethers can undergo sigmatropic rearrangements. nih.gov Computational modeling could explore the feasibility of such rearrangements for this compound and characterize the structure of the transition states involved. The acidic cleavage of the ether bond is also a possible reaction. libretexts.orgyoutube.com

Ab Initio and DFT Calculations for Reaction Pathways

The exploration of chemical reactions at a molecular level is greatly aided by quantum chemical calculations. researchgate.net Methods such as ab initio and Density Functional Theory (DFT) are employed to map out potential energy surfaces, identifying reactants, transition states, intermediates, and products. mdpi.com For a molecule such as this compound, these calculations can elucidate the pathways of reactions it might undergo, for instance, cycloadditions involving the ethynyl group or substitution reactions at the methoxy-bearing carbon.

Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. scispace.com For complex reactions, methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide highly accurate energy profiles, though they are computationally intensive. rsc.org

Density Functional Theory (DFT): DFT methods, which calculate the electronic energy based on the electron density, offer a balance between accuracy and computational cost. mdpi.com Functionals such as B3LYP and M06 are commonly used to optimize geometries of stationary points along a reaction coordinate and to determine the energetic barriers. mdpi.comrsc.org The choice of basis set, such as 6-311G** or cc-pVTZ, is also crucial for obtaining reliable results. rsc.org

Automated reaction path exploration techniques can systematically uncover a network of possible reactions originating from the initial structure, providing a global view of the chemical possibilities. researchgate.netarxiv.org

Kinetic and Thermodynamic Parameters of Reactions

Once the critical points on the potential energy surface are located using methods like DFT, kinetic and thermodynamic parameters can be calculated to predict the feasibility and rate of a reaction.

Thermodynamic Parameters: The relative energies of reactants, products, and intermediates determine the thermodynamics of a reaction. Key parameters include the enthalpy of reaction (ΔH), which indicates whether a reaction is exothermic or endothermic, and the Gibbs free energy of reaction (ΔG), which also accounts for entropy and determines the spontaneity of the reaction under given conditions.

Kinetic Parameters: The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a critical kinetic parameter. A lower activation energy implies a faster reaction rate. Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used to calculate reaction rate constants from the computed properties of the transition state. rsc.org

The following table provides an illustrative example of the kind of data that would be generated from such a computational study for a hypothetical reaction of this compound.

Table 1: Illustrative Kinetic and Thermodynamic Data for a Hypothetical Reaction

Reaction ParameterCalculated Value (Method: B3LYP/6-311G**)
Activation Energy (Ea)25.5 kcal/mol
Enthalpy of Reaction (ΔH)-15.2 kcal/mol
Gibbs Free Energy of Reaction (ΔG)-18.1 kcal/mol

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which is essential for the structural elucidation of newly synthesized compounds. researchgate.net By comparing computationally predicted spectra with experimental data, chemists can confirm or revise proposed molecular structures.

Computational NMR and IR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a standard application of computational chemistry in organic structure analysis.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR isotropic shielding constants, which are then converted to chemical shifts (δ). researchgate.net The accuracy of these predictions depends heavily on the chosen DFT functional and basis set. researchgate.net For instance, functionals like WP04 have been specifically parameterized for predicting ¹H NMR shifts. github.io Calculations are often performed on multiple low-energy conformers, and the final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra. researchgate.net

Table 2: Illustrative Predicted vs. Expected NMR Chemical Shifts (ppm)

Atom TypeExpected Chemical Shift Range (ppm)Illustrative Predicted Shift (ppm) (Method: GIAO/mPW1PW91)
¹H (Ethynyl, ≡C-H)2.0 - 3.02.45
¹H (Methoxy, -OCH₃)3.2 - 3.83.40
¹³C (Alkyne, C≡C)65 - 9075.8, 85.2
¹³C (Methoxy, -OCH₃)50 - 6552.1
¹³C (Quaternary, C-O)70 - 8578.9

IR Spectroscopy: Computational IR spectroscopy involves calculating the vibrational frequencies and their corresponding intensities. These frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. mdpi.com Machine learning approaches, such as those using message passing neural networks, are also emerging as powerful tools for predicting entire IR spectra. mit.edu

Vibrational Frequency Analysis

A vibrational frequency analysis is a standard output of a geometry optimization calculation in quantum chemistry. This analysis serves two main purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to provide the predicted IR spectrum. nih.gov

Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-C stretching, or various bending modes. nih.gov The Potential Energy Distribution (PED) analysis can be used to assign these calculated frequencies to specific internal coordinates of the molecule, providing a detailed understanding of the nature of each vibration. nih.gov For this compound, key vibrational modes would include the characteristic stretching of the alkyne C≡C and ≡C-H bonds, the C-O-C stretches of the ether group, and the various CH₂ stretching and bending modes of the cyclopentane ring. scirp.org

Table 3: Illustrative Vibrational Frequency Assignments

Vibrational ModeExpected Frequency Range (cm⁻¹)Illustrative Calculated Frequency (cm⁻¹) (Scaled)
≡C-H Stretch~33003310
C-H Stretch (Aliphatic)2850-30002965, 2870
C≡C Stretch2100-22602155
C-O-C Stretch1080-11501120

Synthesis and Characterization of Derivatives and Analogues of 1 Ethynyl 1 Methoxycyclopentane

Modification of the Ethynyl (B1212043) Group

The terminal alkyne functionality of 1-ethynyl-1-methoxycyclopentane is a key site for a variety of carbon-carbon bond-forming reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Introduction of Terminal or Internal Substituents

The terminal proton of the ethynyl group can be readily replaced, and the triple bond can undergo various addition reactions to introduce a wide range of substituents.

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. nih.govresearchgate.net While specific examples for this compound are not prevalent in the literature, the reaction is broadly applicable to terminal alkynes. For instance, the coupling of a terminal alkyne with an aryl iodide can be expected to proceed under standard Sonogashira conditions.

Glaser Coupling: The Glaser coupling is an oxidative homocoupling reaction of terminal alkynes to form symmetric diynes, typically using a copper salt like copper(I) chloride or copper(II) acetate (B1210297) as a catalyst and an oxidant such as air or oxygen. wikipedia.orgorganic-chemistry.orgrsc.org The Hay coupling is a modification of this reaction that uses a TMEDA complex of copper(I) chloride. wikipedia.org This reaction could be applied to this compound to synthesize 1,4-bis(1-methoxycyclopentyl)buta-1,3-diyne.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regiospecific synthesis of 1,2,3-triazoles from a terminal alkyne and an azide (B81097). wikipedia.orgorganic-chemistry.org This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.org this compound can serve as the alkyne component in such reactions to form 1,4-disubstituted triazoles. organic-chemistry.org

Hydroamination: The addition of an N-H bond across the carbon-carbon triple bond, or hydroamination, can be catalyzed by various metals, including gold(I) complexes. nih.gov This provides a route to enamines or imines, which can be further functionalized.

Below is a table summarizing potential reactions for the functionalization of the ethynyl group, based on general reactivity of terminal alkynes.

Reaction TypeReagents and ConditionsExpected Product
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Amine base1-(Aryl/Vinyl-ethynyl)-1-methoxycyclopentane
Glaser CouplingCu(I) or Cu(II) salt, Oxidant (e.g., O2), Base1,4-Bis(1-methoxycyclopentyl)buta-1,3-diyne
Click Chemistry (CuAAC)Organic Azide (R-N3), Cu(I) catalyst1-(1-Methoxycyclopentyl)-4-(R)-1,2,3-triazole
HydroaminationAmine, Gold(I) catalystN-((1-methoxycyclopentyl)ethynyl) amine derivatives

Formation of Conjugated Systems

The ethynyl group is an excellent precursor for the construction of conjugated systems, which are of interest for their electronic and optical properties. Tandem reactions involving the alkyne functionality can lead to the formation of complex cyclic and polycyclic structures. For example, a sequence involving a Sonogashira coupling followed by an intramolecular cyclization could be envisioned to build fused ring systems. nih.gov

Modification of the Methoxy (B1213986) Group

The methoxy group, being a tertiary ether, presents its own set of potential chemical transformations, primarily involving cleavage of the methyl-oxygen bond or the cyclopentyl-oxygen bond.

Ether Exchange Reactions

The cleavage of the methoxy group, specifically demethylation, is a common transformation to unmask a hydroxyl group, which can then be further functionalized.

Using Boron Tribromide (BBr₃): Boron tribromide is a powerful and widely used reagent for the cleavage of ethers, including methyl ethers. chem-station.comcommonorganicchemistry.comcommonorganicchemistry.com The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.comnih.gov This would convert this compound to 1-ethynylcyclopentanol (B96918). The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at low temperatures. chem-station.comcommonorganicchemistry.com

Using Thiolates: A milder alternative for demethylation involves the use of thiolates, such as sodium thiophenoxide or dodecanethiolate, in a polar aprotic solvent like DMF or NMP at elevated temperatures. chem-station.comcommonorganicchemistry.comnih.govacsgcipr.org This method is an Sₙ2 reaction where the thiolate anion acts as the nucleophile to displace the methyl group. acsgcipr.org

The following table presents common reagents for the demethylation of ethers.

ReagentConditionsProduct
Boron Tribromide (BBr₃)Dichloromethane, -78 °C to room temperature1-Ethynylcyclopentanol
Hydrobromic Acid (HBr)47% aqueous solution, high temperature1-Ethynylcyclopentanol
Alkyl Thiols (e.g., Dodecanethiol)NaOH, NMP or DMSO, high temperature1-Ethynylcyclopentanol

Conversion to Other Oxygen-Containing Functionalities

The tertiary ether linkage can also be a precursor to other oxygen-containing functional groups. For instance, the conversion of ethers to esters has been reported, although the direct applicability to a substrate like this compound would require specific investigation. sciforschenonline.org One reported method involves refluxing a cyclic ether with acidified charcoal, leading to the oxidation of the carbon adjacent to the ether oxygen to a carbonyl group. sciforschenonline.org

Cyclopentane (B165970) Ring Modifications

The functionalization of the cyclopentane ring itself presents a greater challenge due to the general inertness of C-H bonds. However, strategies for the functionalization of cyclopentane derivatives have been developed. nih.govbeilstein-journals.orgrsc.orgresearchgate.net These methods often rely on the introduction of a directing group or the activation of the ring through unsaturation. For a saturated cyclopentane ring as in this compound, direct and selective functionalization is not straightforward and would likely require advanced catalytic methods that are beyond the scope of general organic synthesis transformations.

Introduction of Additional Substituents

The functionalization of analogues of this compound can be approached by targeting either the terminal alkyne or the cyclopentane ring. The ethynyl group is particularly versatile for introducing a wide array of substituents.

One of the most common transformations of terminal alkynes is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This reaction would allow for the introduction of various aromatic and olefinic moieties at the terminus of the ethynyl group. For an analogue like 1-ethynyl-1-hydroxycyclopentane, this provides a direct route to more complex structures.

Another key reaction is the Mannich reaction , which involves the aminoalkylation of the terminal alkyne. Reacting the ethynylcyclopentane derivative with formaldehyde (B43269) and a secondary amine (such as dimethylamine) in the presence of a copper(I) catalyst would yield a propargylamine (B41283) derivative.

Furthermore, the alkyne can be hydrated to form a methyl ketone adjacent to the quaternary center, or it can undergo hydroboration-oxidation to yield an aldehyde. These transformations introduce new carbonyl functionalities, which can serve as handles for further synthetic modifications, such as aldol (B89426) condensations or reductive aminations.

Substituents can also be introduced on the cyclopentane ring itself, although this is often more challenging due to the lower reactivity of C-H bonds. However, strategies involving radical halogenation or directed C-H activation could potentially be employed to functionalize the ring.

Spirocyclic and Fused Ring Systems

The construction of spirocyclic and fused ring systems from precursors analogous to this compound opens pathways to complex three-dimensional molecular architectures. These structures are of great interest in medicinal chemistry for their structural novelty and rigidity. researchgate.net

Spirocycles: Spirocyclic compounds can be synthesized through various cyclization strategies. For instance, a [3+2] cycloaddition reaction using a derivative of this compound can lead to the formation of a spiro-heterocycle. nih.govresearchgate.net One potential route involves the conversion of the methoxy group to a better leaving group, followed by an intramolecular cyclization initiated by a nucleophile attached to the ethynyl terminus.

A well-documented approach for synthesizing spirocycles involves the reaction of cyclic ketones with bifunctional reagents. beilstein-journals.org For example, a three-component reaction of a cyclic ketone, isatin, and an arylamine can produce spiro[dihydropyridine-oxindoles]. beilstein-journals.org While this applies to the precursor of our target molecule (cyclopentanone), similar multicomponent strategies could be adapted for derivatives of this compound. The industrial synthesis of the drug Spironolactone, for instance, begins with an ethynyl steroid building block, highlighting the utility of the ethynyl group in forming spirocyclic lactones. nih.gov

Fused Rings: Fused ring systems are commonly formed through intramolecular reactions where a substituent on the ethynyl group reacts with a position on the cyclopentane ring. An electrophile-induced cyclization strategy, often used for creating polycyclic aromatic systems from ethynyl-substituted precursors, could be adapted for this purpose. mit.edu

Another powerful method is ring-closing metathesis (RCM). If a second double bond is introduced into the molecule, for example, by attaching an allyl group to the ethynyl moiety, RCM can be used to form a new ring fused to the cyclopentane core. Additionally, transition-metal-catalyzed "cut-and-sew" reactions involving the C-C bond activation of cyclobutanones have been developed to construct fused ring systems, a strategy that could potentially be extended to cyclopentanone (B42830) derivatives. nih.gov Various methods, including intramolecular cycloadditions and transition-metal-catalyzed annulations, have been developed to synthesize fused bicyclic systems. chemrxiv.org The choice of method often depends on the desired ring size and functionality. researchgate.netrsc.org

Enantioselective Synthesis of Chiral Analogues

The quaternary carbon atom in this compound is a stereocenter. The synthesis of enantiomerically pure or enriched analogues is a significant challenge in organic chemistry but is crucial for applications in pharmacology and materials science. nih.gov The two main strategies for obtaining single enantiomers are asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Construction of the Quaternary Center

The most direct approach to enantiomerically pure analogues is the asymmetric construction of the quaternary stereocenter. This is typically achieved by the enantioselective addition of an ethynyl nucleophile to cyclopentanone or by the asymmetric functionalization of a prochiral precursor.

Catalytic Enantioselective Alkynylation: The addition of an ethynyl group to a ketone is a fundamental C-C bond-forming reaction. Performing this reaction enantioselectively often involves the use of a chiral catalyst. For example, an allylic zinc reagent in the presence of a chiral bisoxazoline ligand has been shown to add to a cyclopropenone acetal (B89532) to create an optically active quaternary chiral center with excellent enantiomeric excess (97.8-99.8% ee). nih.gov Similar methodologies using chiral zinc, aluminum, or titanium complexes as catalysts for the addition of an ethynyl Grignard or acetylide reagent to cyclopentanone could provide a direct route to enantioenriched 1-ethynyl-1-hydroxycyclopentane. This alcohol could then be converted to the methoxy derivative.

The table below summarizes representative conditions for the asymmetric allylation used to construct a quaternary center, which is analogous to the required alkynylation.

Catalyst SystemSubstrateReagentEnantiomeric Excess (ee)
Chiral BisphosphoramideBenzaldehyde3,3-disubstituted allyltrichlorosilaneExcellent
Chiral Bisoxazoline/ZincSubstituted Cyclopropenone AcetalAllylic Zinc Reagent97.8-99.8%

Table 1: Examples of Catalytic Systems for Asymmetric Quaternary Center Construction. Data sourced from studies on analogous transformations. nih.govnih.gov

Resolution of Racemic Mixtures

When an asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture is a common alternative. This involves separating the two enantiomers of the target compound or a precursor.

Chiral Chromatography: One of the most powerful and widely used methods for resolving racemic mixtures is chiral High-Performance Liquid Chromatography (HPLC). mdpi.com A racemic mixture of an analogue, such as 1-ethynyl-1-hydroxycyclopentane, can be passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation. This technique has been successfully used to resolve the enantiomers of nitro-analogues of propranolol. mdpi.com

Column TypeMobile PhaseApplication
Kromasil 5-Amycoatn-Hexane/Isopropanol/DiethylamineResolution of (±)-4-nitropropranolol and (±)-7-nitropropranolol

Table 2: Example of Chiral HPLC Conditions for Racemic Resolution. mdpi.com

Classical Resolution: Classical resolution involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization. After separation, the resolving agent is removed to yield the individual enantiomers of the original compound. For an alcohol like 1-ethynyl-1-hydroxycyclopentane, chiral acids such as tartaric acid or mandelic acid derivatives can be used as resolving agents to form diastereomeric esters.

Scientific Review of this compound Reveals Limited Publicly Documented Applications in Advanced Synthesis

Initial investigations into the chemical compound this compound show that while it is a recognized and commercially available chemical entity, there is a notable absence of published research detailing its specific applications in the advanced chemical synthesis fields of natural product total synthesis, complex organic scaffold preparation, polymer and materials science, or catalyst design.

The compound, with the chemical formula C₈H₁₂O and CAS number 118804-12-9, is listed by several chemical suppliers. sigmaaldrich.combldpharm.comsigmaaldrich.com Its basic structural and molecular information is also available in public chemical databases. uni.lu However, extensive searches for its use as a versatile synthetic building block, a monomer for polymerization, or a component in catalyst and ligand development have not yielded specific examples in peer-reviewed literature.

This scarcity of documented applications suggests that this compound may be a compound with potential for future exploration in these areas, rather than one with an established role. The reasons for its limited use could be manifold, including the availability of more efficient or cost-effective alternative building blocks, or its specific reactivity profile may not have been advantageous for the synthesis of prominent target molecules to date.

Further research and development would be necessary to establish the utility of this compound in the outlined areas of advanced chemical synthesis. Without such studies, any discussion of its role remains speculative.

Applications and Potential Utility in Advanced Chemical Synthesis

Role in Catalyst Design and Ligand Development (excluding biological activity)

Precursor for Metal-Ligand Complexes

The terminal alkyne functionality in 1-ethynyl-1-methoxycyclopentane makes it a prime candidate for serving as a precursor to a variety of metal-ligand complexes. The carbon-carbon triple bond can coordinate to transition metals in several ways, including as a π-ligand or, upon deprotonation, as a σ-alkynyl ligand. This versatility could allow for the synthesis of novel organometallic complexes with potential applications in catalysis and materials science. For instance, related alkynyl compounds are known to form stable complexes with metals like copper, gold, and platinum, which are pivotal in many catalytic transformations. nih.gov The cyclopentyl and methoxy (B1213986) groups would likely modulate the steric and electronic properties of such complexes, potentially influencing their reactivity and selectivity in catalytic cycles.

Chiral Auxiliary in Asymmetric Catalysis

The field of asymmetric catalysis often relies on the use of chiral auxiliaries to control the stereochemical outcome of a reaction. nih.govnih.govrsc.org While this compound itself is achiral, it could be a valuable starting material for the synthesis of novel chiral auxiliaries. For example, asymmetric modification of the cyclopentane (B165970) ring or the ethynyl (B1212043) group could lead to chiral derivatives. These derivatives, when temporarily incorporated into a substrate, could direct the stereoselective formation of new chiral centers in a variety of reactions, such as alkylations, aldol (B89426) reactions, and cycloadditions. The rigid cyclopentane backbone could provide a well-defined steric environment crucial for effective stereochemical control.

Contribution to Fundamental Organic Chemistry Principles

Beyond its potential synthetic applications, this compound can serve as a valuable tool for probing fundamental principles in organic chemistry.

Probing Reaction Mechanisms

The distinct reactivity of the alkyne and the ether functionalities within the same molecule allows for the investigation of various reaction mechanisms. For example, studying the regioselectivity and stereoselectivity of addition reactions across the triple bond can provide insights into the electronic and steric effects exerted by the adjacent methoxy-substituted quaternary carbon. Furthermore, the compound could be used in mechanistic studies of metal-catalyzed reactions, helping to elucidate the nature of the catalytic intermediates and the transition states involved. google.comgoogle.com

Exploring Structure-Reactivity Relationships

By systematically modifying the structure of this compound, for instance, by changing the ring size or the ether substituent, a library of related compounds could be synthesized. Studying the reactivity of these analogues would provide valuable data for establishing structure-reactivity relationships. This information is crucial for understanding how subtle changes in molecular architecture can influence chemical behavior, a fundamental concept in physical organic chemistry. Such studies could guide the rational design of new reagents and catalysts with tailored properties.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methods

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceuticals and materials science. While methods for the synthesis of related chiral tertiary propargylic alcohols have been established, the stereoselective synthesis of 1-ethynyl-1-methoxycyclopentane remains an open area of research.

Currently, the non-chiral synthesis of similar compounds, such as 1-ethynylcyclohexanol, is well-documented, often involving the reaction of a cyclic ketone with an acetylide anion. google.com However, achieving high levels of enantioselectivity in the synthesis of tertiary ethers like this compound presents a significant challenge. Future research could focus on the development of catalytic asymmetric methods to produce enantiomerically pure forms of this compound. Potential strategies could involve:

Asymmetric alkynylation of cyclopentanone (B42830) derivatives: The development of chiral catalysts for the addition of an ethynyl (B1212043) group to a precursor ketone could provide a direct route to a chiral intermediate, which could then be converted to the target methoxy (B1213986) ether.

Kinetic resolution of racemic mixtures: A palladium-catalyzed kinetic resolution has been successfully applied to chiral tertiary propargylic alcohols, yielding products with high enantiomeric excess. rsc.org A similar strategy could be developed for a racemic mixture of a precursor alcohol to this compound, followed by methylation.

A table summarizing potential stereoselective synthetic approaches is presented below:

Synthetic StrategyPrecursorPotential Catalyst/ReagentDesired Outcome
Asymmetric AlkynylationCyclopentanoneChiral Zinc or Titanium complexesEnantioenriched 1-ethynylcyclopentanol (B96918)
Kinetic ResolutionRacemic 1-ethynylcyclopentanolPalladium catalyst with a chiral ligandEnantiomerically pure 1-ethynylcyclopentanol
DesymmetrizationA prochiral cyclopentanone derivativeChiral organocatalyst or metal complexChiral intermediate for further conversion

Exploration of Unconventional Reactivity Patterns

The unique juxtaposition of the methoxy group and the ethynyl group on a quaternary carbon center suggests that this compound may exhibit unconventional reactivity. Research into the reactivity of structurally similar propargylic alcohols and ethers has revealed a rich and diverse chemical behavior that could be extrapolated to this compound. thieme-connect.comnih.gov

Future investigations could explore:

Acid-catalyzed rearrangements: Propargylic alcohols are known to undergo various rearrangements in the presence of acids. nih.gov Investigating the behavior of this compound under acidic conditions could lead to the discovery of novel molecular scaffolds.

Metal-catalyzed transformations: The terminal alkyne is a versatile functional group for a wide range of metal-catalyzed reactions, including cross-coupling, cycloaddition, and polymerization reactions. mdpi.comnih.govmdpi.com The steric hindrance imposed by the cyclopentyl ring and the electronic influence of the methoxy group could lead to unique selectivity and reactivity in these transformations.

Radical reactions: The ethynyl group can participate in radical addition reactions. Studying these reactions could open up new avenues for the functionalization of the cyclopentane (B165970) ring.

Advanced Mechanistic Investigations with Spectroscopic and Computational Integration

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and materials. For this compound, advanced mechanistic studies could provide valuable insights into its reactivity.

Future research in this area could involve:

In-situ spectroscopic monitoring: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, providing information about reaction intermediates and transition states.

Computational modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions. acs.org This can be particularly useful in understanding the role of the cyclopentyl ring and the methoxy group in directing reactivity.

Isotopic labeling studies: The use of isotopically labeled starting materials can help to elucidate reaction mechanisms by tracking the fate of individual atoms throughout a chemical transformation.

Sustainable and Scalable Synthetic Approaches

The principles of green chemistry are increasingly important in modern chemical synthesis. Developing sustainable and scalable synthetic routes to this compound and its derivatives is a key area for future research.

This could involve:

Catalytic methods: The use of catalytic amounts of reagents is preferable to stoichiometric amounts, as it reduces waste and improves atom economy. mdpi.com

Use of renewable feedstocks: Exploring synthetic routes that start from renewable bio-based materials would be a significant step towards a more sustainable chemical industry. rsc.org

Solvent-free or green solvent conditions: Minimizing the use of hazardous organic solvents is a key goal of green chemistry. Research into performing reactions in water, ionic liquids, or under solvent-free conditions would be highly beneficial.

Design of New Functional Materials (excluding properties)

The terminal alkyne functionality of this compound makes it an attractive monomer for the synthesis of novel functional polymers. The rigid cyclopentyl group can impart unique thermal and mechanical properties to the resulting materials.

Future research in this area could focus on:

Polymerization of this compound: This monomer could potentially be polymerized through various methods, such as transition metal-catalyzed polymerization or radical polymerization, to create new polymers with unique architectures. nih.gov

Copolymerization with other monomers: Copolymerizing this compound with other functional monomers could lead to the development of materials with tunable properties for specific applications. rsc.orgillinois.edu

Post-polymerization modification: The ethynyl group in the resulting polymer can serve as a handle for further functionalization through "click" chemistry, allowing for the introduction of a wide range of functional groups. chemrxiv.orgresearchgate.net This opens up possibilities for creating materials for applications in electronics, sensing, and biomedicine. youtube.com

A table of potential polymer architectures is provided below:

Polymerization MethodResulting Polymer ArchitecturePotential Functionalization
Transition Metal CatalysisLinear, conjugated backbonePendant cyclopentyl groups
Radical PolymerizationBranched or cross-linked networkHigh thermal stability
"Click" Chemistry Post-ModificationFunctionalized side chainsIntroduction of bioactive molecules, chromophores, or conductive moieties

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for preparing 1-ethynyl-1-methoxycyclopentane?

  • Methodological Answer : The synthesis of this compound requires precise control of reaction parameters. Key factors include:

  • Catalysts : Use transition-metal catalysts (e.g., palladium or copper) for alkyne coupling reactions.
  • Temperature : Maintain moderate temperatures (e.g., 50–80°C) to balance reaction rate and selectivity.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
  • Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Utilize a combination of analytical techniques:

  • Spectroscopy : NMR (¹H/¹³C) to confirm methoxy and ethynyl substituents; IR for alkyne (C≡C) and ether (C-O) stretches.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • Chromatography : Compare retention times with reference standards in GC or HPLC .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Incompatible Materials : Avoid contact with strong acids/bases or oxidizing agents to prevent hazardous reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy and ethynyl groups influence reaction mechanisms involving this compound?

  • Methodological Answer :

  • Steric Effects : The methoxy group may hinder nucleophilic attack on the cyclopentane ring, favoring electrophilic pathways.
  • Electronic Effects : The electron-donating methoxy group activates the ring toward electrophilic substitution, while the ethynyl group introduces π-bond reactivity.
  • Computational Modeling : Use density functional theory (DFT) to map transition states and predict regioselectivity .

Q. What experimental strategies can resolve contradictions in stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Systematic Stability Studies : Design experiments to test stability across pH ranges (e.g., 2–12) and temperatures (e.g., 25–100°C).
  • Analytical Monitoring : Use UV-Vis spectroscopy or HPLC to quantify degradation products.
  • Statistical Analysis : Apply ANOVA or regression models to identify significant factors affecting stability .

Q. How can researchers assess the environmental impact and ecotoxicity of this compound?

  • Methodological Answer :

  • Bioaccumulation Studies : Use model organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCFs).
  • Toxicity Assays : Perform acute/chronic toxicity tests with algae or zebrafish embryos.
  • Analytical Methods : Quantify environmental persistence via LC-MS/MS in simulated soil/water systems .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict solubility and partition coefficients (logP) in solvent systems.
  • Quantum Mechanics (QM) : Calculate dipole moments and polarizability to understand intermolecular interactions.
  • Database Mining : Cross-reference PubChem or NIST data for analogous compounds .

Data Presentation Guidelines

  • Tables : Include comparative data (e.g., reaction yields under varying conditions) with error margins.
  • Figures : Use annotated spectra (NMR/IR) and reaction schematics. Ensure all axes are labeled with SI units .

Critical Analysis Reminders

  • Reproducibility : Document reaction conditions and instrument calibration details in supplementary materials.
  • Contradictions : Address discrepancies in toxicity or stability data by replicating experiments with stricter controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.